

Discovery and history of N6-methyladenosine

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Compound of Interest

Compound Name: 5'-O-DMT-N6-Me-2'-dA

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An In-depth Technical Guide to the Discovery and History of N6-methyladenosine (m6A)

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is a focal point in the burgeoning field of epitranscriptomics. This dynamic and reversible methylation of adenosine residues plays a pivotal role in regulating every stage of the mRNA lifecycle, from splicing and nuclear export to translation and decay. Its discovery decades ago laid the foundation for our current understanding of post-transcriptional gene regulation, and the subsequent elucidation of its regulatory proteins—"writers," "erasers," and "readers"—has unveiled a complex network that influences a vast array of biological processes, including development, immunity, and disease. This guide provides a technical overview of the seminal discoveries, key experimental methodologies, and the core molecular machinery that defines m6A biology.

The Initial Discovery: A Glimpse into a New Layer of Regulation

The first evidence of N6-methyladenosine emerged in the mid-1970s. Researchers, using techniques like paper chromatography and radiolabeling, identified the presence of this modified nucleoside within the mRNA of eukaryotic cells. These early studies established m6A as a genuine and widespread component of the transcriptome.

In 1974, reports from Robert P. Perry and Fritz Rottman's groups independently identified methylated nucleosides in the internal regions of mRNA from mammalian cells. They observed

that, in addition to the 5' cap structure, methyl groups were present within the polymer chain of mRNA. Using [³H-methyl]-methionine labeling followed by nuclease digestion and chromatography, they determined that the most prevalent internal modified base was N6-methyladenosine. These foundational studies estimated that m6A occurred at a frequency of approximately 1-3 modifications per mRNA molecule.

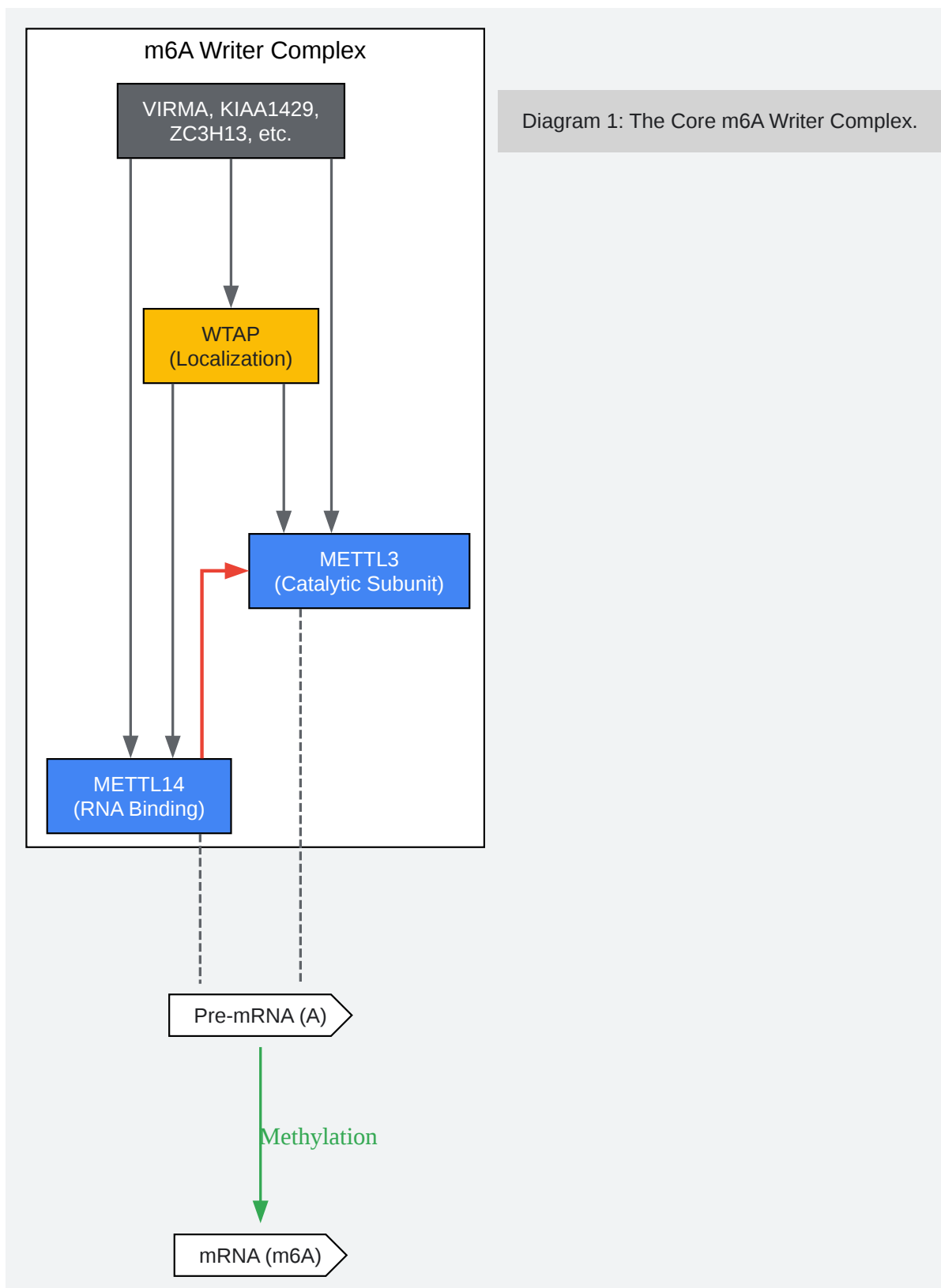
Organism/Cell Type	Tissue/Fraction	Reported m6A/A Ratio (%)	Year of Report	Key Researchers
Novikoff hepatoma cells	mRNA	~0.1%	1975	Desrosiers, Friderici, Rottman
HeLa cells	mRNA	Not specified, but present	1974	Adams, Cory
Mouse L cells	mRNA	Not specified, but present	1974	Perry, Kelley, Friderici, Rottman

The Elucidation of the m6A Machinery

For decades following its discovery, the functional significance of m6A remained obscure due to a lack of knowledge about the enzymes that install, remove, and recognize it. The "m6A renaissance" began in the 2010s with the identification of these critical protein players.

The "Writers": Installing the Mark

The breakthrough in understanding m6A regulation came with the identification of the methyltransferase complex responsible for its deposition. In 2011, a study identified METTL3 (Methyltransferase-like 3) as a key component of the m6A methyltransferase complex in humans. Subsequent work revealed that METTL3 forms a stable heterodimer with METTL14, which is essential for its catalytic activity and substrate recognition. This core complex associates with other regulatory proteins, most notably WTAP (Wilms' tumor 1-associating protein), which facilitates the localization of the complex to nuclear speckles for the co-transcriptional methylation of nascent pre-mRNA.



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Diagram 1: The Core m6A Writer Complex.

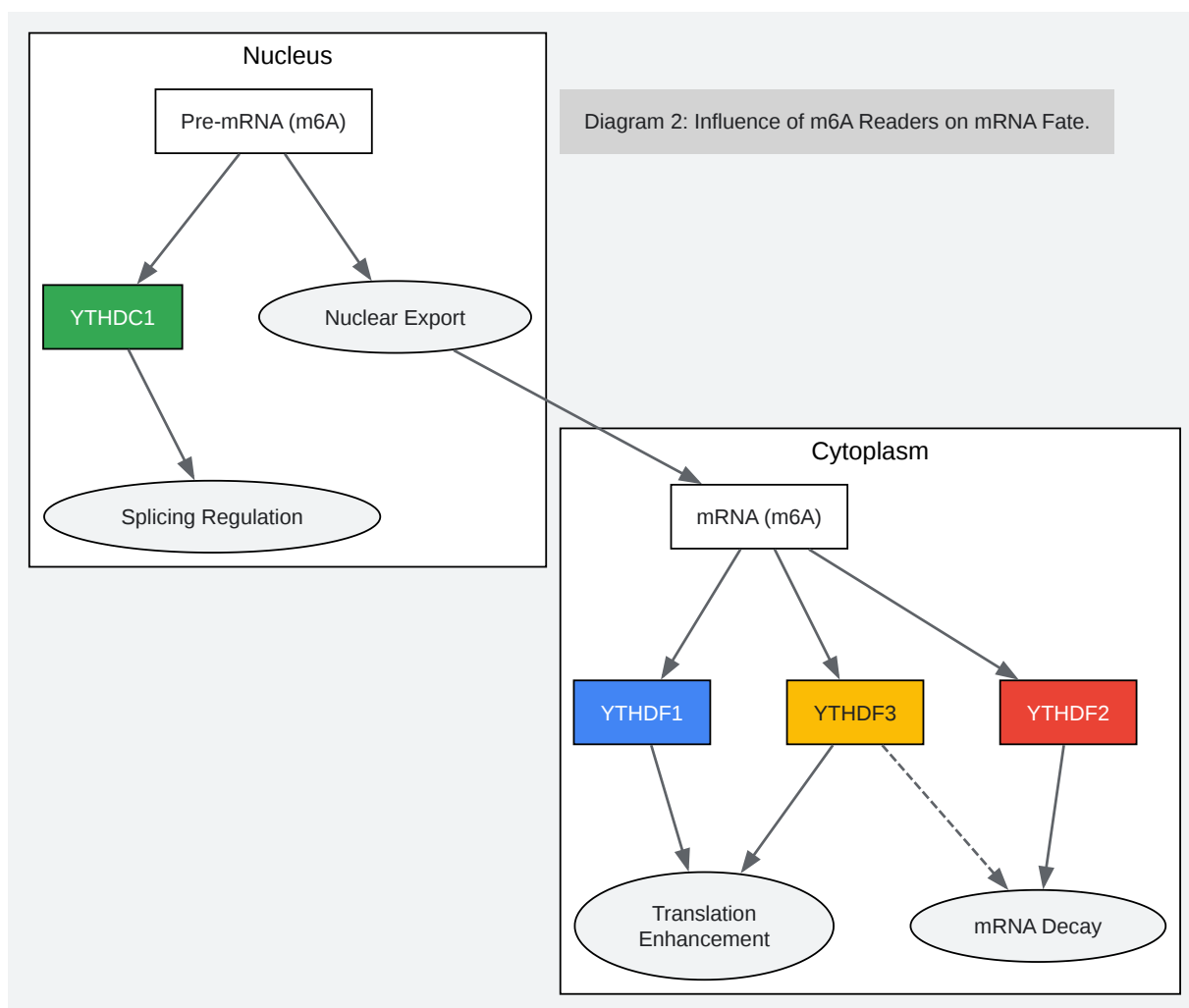
The "Erasers": Removing the Mark

The discovery that m6A was a reversible modification was a landmark finding that solidified its role in dynamic gene regulation. In 2011, the fat mass and obesity-associated protein (FTO) was identified as the first m6A demethylase. Initially linked to obesity through genome-wide association studies, FTO was shown to catalyze the oxidative demethylation of m6A in nuclear RNA. A second demethylase, ALKBH5 (AlkB homolog 5), was discovered shortly after, which also removes the methyl group from adenosine but through a distinct mechanism. The existence of these "erasers" confirmed that the m6A mark could be dynamically regulated.

The "Readers": Interpreting the Mark

For the m6A mark to exert a biological effect, it must be recognized by specific proteins. A family of "reader" proteins containing a conserved YT521-B homology (YTH) domain were identified as direct binders of m6A. The first of these to be characterized were the YTHDF proteins (YTHDF1, YTHDF2, and YTHDF3) and the YTHDC proteins (YTHDC1 and YTHDC2). These readers translate the m6A mark into functional consequences:

- YTHDF1: Promotes the translation of m6A-modified mRNA by interacting with translation initiation factors.
- YTHDF2: The most well-characterized reader, it directs m6A-containing transcripts to processing bodies (P-bodies) for degradation, thereby reducing mRNA stability.
- YTHDF3: Works in concert with YTHDF1 to promote translation and can also influence the decay of methylated mRNA.
- YTHDC1: A nuclear reader that affects the splicing of pre-mRNA.
- YTHDC2: Functions in the cytoplasm to enhance translation efficiency and decrease mRNA abundance.



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Diagram 2: Influence of m6A Readers on mRNA Fate.

Key Experimental Protocols

The study of m6A has been propelled by the development of sensitive and specific detection methods.

Early Method: 2D Thin-Layer Chromatography (2D-TLC)

This classical method was instrumental in the initial discovery of m6A.

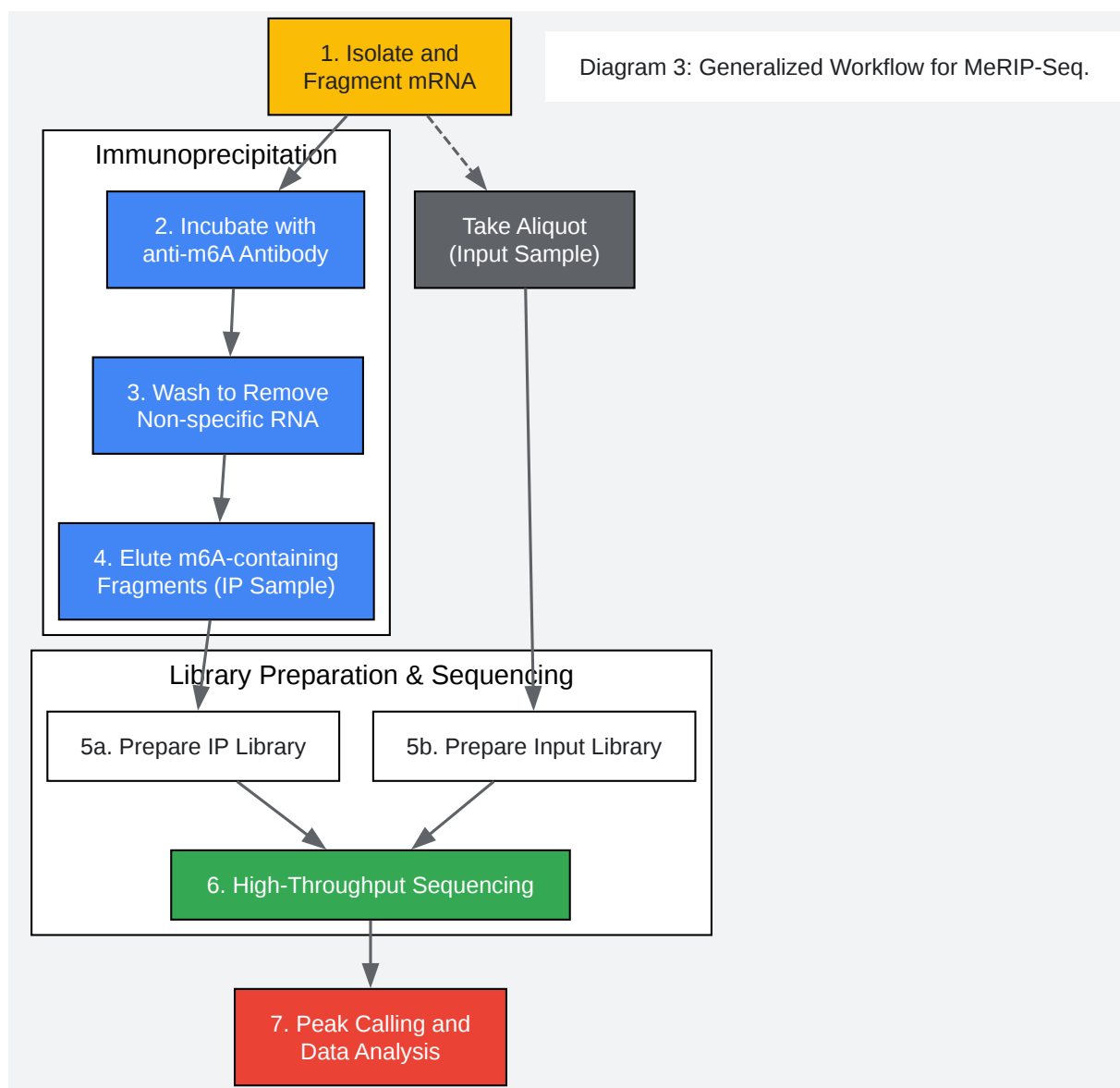
- **RNA Isolation and Digestion:** Isolate total RNA or poly(A)-selected mRNA. Digest the RNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
- **Radiolabeling (Optional):** For detection, cells can be cultured with radiolabeled precursors like [³H-methyl]-methionine, or the 5' end of RNA can be labeled with ³²P.
- **Chromatography:** Spot the digested nucleoside mixture onto a cellulose TLC plate.
- **First Dimension:** Develop the chromatogram in a solvent system (e.g., isobutyric acid/NH₄OH/H₂O).
- **Second Dimension:** Rotate the plate 90 degrees and develop in a second, different solvent system (e.g., isopropanol/HCl/H₂O).
- **Detection:** Visualize the separated nucleosides by autoradiography (if radiolabeled) or by their intrinsic UV absorbance. The position of m6A is determined relative to the canonical A, G, C, and U spots.

Modern Method: m6A-Specific MeRIP-Seq

m6A-Seq, also known as MeRIP-Seq (methylated RNA immunoprecipitation sequencing), is the gold-standard high-throughput technique for mapping m6A sites across the transcriptome.

- **RNA Fragmentation:** Isolate high-quality mRNA and fragment it into ~100-nucleotide segments using chemical or enzymatic methods.
- **Immunoprecipitation (IP):** Incubate the fragmented RNA with a highly specific anti-m6A antibody that is coupled to magnetic beads (e.g., Protein A/G beads).

- Washing: Perform stringent washing steps to remove non-specifically bound RNA fragments.
- Elution: Elute the m6A-containing RNA fragments from the antibody-bead complex.
- Library Preparation: Prepare two separate libraries for next-generation sequencing: one from the eluted m6A-enriched fragments (the "IP" sample) and one from the original fragmented RNA (the "Input" control).
- Sequencing: Sequence both libraries using a high-throughput platform.
- Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify m6A peaks by searching for regions that are significantly enriched in the IP sample compared to the Input control.



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Diagram 3: Generalized Workflow for MeRIP-Seq.

Conclusion and Future Directions

From its quiet discovery in the 1970s to its current status as a major regulator of gene expression, the journey of N6-methyladenosine has been remarkable. The characterization of its writers, erasers, and readers has provided the critical molecular tools to dissect its function. Today, m6A is implicated in a wide range of human diseases, including cancer, metabolic disorders, and viral infections, making its regulatory pathways attractive targets for therapeutic intervention. Future research will undoubtedly focus on developing small-molecule inhibitors or modulators of the m6A machinery, further refining single-cell and single-molecule m6A detection methods, and unraveling the intricate cross-talk between m6A and other RNA modifications. This once-obscure RNA modification has now firmly established itself as a central player in molecular biology and medicine.

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